molecular formula C13H15NO2 B8397992 2-Cyclopentyloxy-4-methoxy-benzonitrile

2-Cyclopentyloxy-4-methoxy-benzonitrile

Cat. No.: B8397992
M. Wt: 217.26 g/mol
InChI Key: AJYLSTDYRFWUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyloxy-4-methoxy-benzonitrile is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a benzonitrile core substituted with both cyclopentyloxy and methoxy functional groups. This structural motif is common in the development of novel bioactive molecules . Compounds with similar ether-linked alkoxy chains on a benzonitrile scaffold have been investigated for their potential as androgen receptor modulators . Such research explores therapeutic applications for conditions like acne vulgaris and alopecia by targeting sebum secretion and influencing the hair growth cycle (anagen and telogen phases) . The presence of the cyano group can be a key pharmacophore, contributing to the compound's binding affinity and metabolic stability . In synthetic chemistry, the methoxy group can serve as a protected form of a hydroxyl group, which can be strategically deprotected in multi-step synthesis to create hydroxyl-substituted derivatives for further evaluation . Researchers value this compound for probing structure-activity relationships (SAR) and as a versatile building block for constructing more complex molecular architectures. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-cyclopentyloxy-4-methoxybenzonitrile

InChI

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)13(8-12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3

InChI Key

AJYLSTDYRFWUDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)OC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Cyclopentyloxy-4-methoxy-benzonitrile and related compounds:

Compound Name Molecular Formula Substituents Key Features
This compound C₁₃H₁₅NO₂ -O-Cyclopentyl (position 2), -OCH₃ (position 4), -C≡N (position 1) High lipophilicity due to cyclopentyl group; potential for enhanced membrane permeability .
4-Methoxybenzonitrile C₈H₇NO -OCH₃ (position 4), -C≡N (position 1) Simpler structure; lower molecular weight; widely used in organic synthesis .
4-[[2-[(4-cyanophenyl)methoxy]phenoxy]methyl]benzonitrile C₂₂H₁₆N₂O₂ Two -C≡N groups; biphenylether linkage with methoxy and cyanophenyl substituents Increased rigidity and electronic complexity; potential for π-π interactions .
4-[(4-Methoxyphenyl)amino]benzonitrile C₁₄H₁₂N₂O -NH-(4-methoxyphenyl) (position 4), -C≡N (position 1) Amino linker enhances polarity; potential for hydrogen bonding and catalysis .

Physicochemical Properties

  • Lipophilicity : The cyclopentyloxy group in the target compound significantly increases logP (estimated ~3.5) compared to 4-methoxybenzonitrile (logP ~1.8), suggesting better membrane penetration but lower aqueous solubility .
  • Thermal Stability: Bulky substituents like cyclopentyloxy may improve thermal stability due to reduced molecular mobility, whereas compounds with amino linkers (e.g., 4-[(4-methoxyphenyl)amino]benzonitrile) might exhibit lower stability under oxidative conditions .
  • Electronic Effects : Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. The nitrile group withdraws electrons, creating a polarized system that influences reactivity in coupling reactions .

Q & A

Basic: What are the recommended synthetic routes for 2-cyclopentyloxy-4-methoxy-benzonitrile?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For the cyclopentyloxy group, a common approach is reacting 2-hydroxy-4-methoxy-benzonitrile with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . For regioselectivity, steric and electronic factors of the substituents must be considered. Intermediate characterization by TLC and mass spectrometry ensures reaction progress .

Basic: How should structural characterization of this compound be performed?

Answer:
Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methoxy at δ ~3.8 ppm) .
  • IR spectroscopy : Confirm nitrile stretch (~2220 cm⁻¹) and ether/methoxy C-O bonds (~1250 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₃H₁₅NO₂).
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Basic: What safety precautions are advised for handling this compound?

Answer:
While specific toxicity data for this compound are limited, analogous benzonitriles (e.g., 4-methoxybenzonitrile) suggest handling with nitrile-rated gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C, away from oxidizers .

Basic: What solvents are suitable for solubility testing?

Answer:
Test in polar aprotic solvents (DMSO, DMF), chlorinated solvents (chloroform, DCM), or alcohols (methanol, ethanol). Preliminary data for similar compounds suggest moderate solubility in DMSO (~10–20 mM). Centrifugation or sonication may aid dissolution. Stability in solution should be monitored via HPLC over 24–48 hours .

Advanced: How can reaction mechanisms for cyclopentyloxy group introduction be studied?

Answer:

  • Kinetic studies : Vary reaction temperature and base strength to determine rate laws.
  • Isotopic labeling : Use ¹⁸O-labeled cyclopentanol to track oxygen transfer.
  • Computational modeling : Density Functional Theory (DFT) can model transition states and activation barriers for nucleophilic substitution .

Advanced: What strategies can identify potential biological targets of this compound?

Answer:

  • In vitro assays : Screen against kinase or GPCR panels due to structural similarity to bioactive nitriles .
  • Proteomics : Use affinity chromatography with immobilized analogs to pull down binding proteins.
  • Molecular docking : Compare binding poses with known inhibitors (e.g., PARP or cytochrome P450 enzymes) .

Advanced: How can computational methods predict electronic properties?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to determine HOMO/LUMO energies and electrostatic potential maps.
  • Molecular dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

  • Reproducibility checks : Confirm synthetic conditions and purity via HPLC.
  • Variable-temperature NMR : Detect conformational changes or dynamic effects.
  • Alternative techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

Advanced: What challenges arise during scale-up synthesis (>10 g)?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Exothermicity : Control reaction temperature to avoid decomposition.
  • Yield optimization : Use continuous-flow reactors for improved heat/mass transfer .

Advanced: How to characterize degradation products under stressed conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (UV), or acidic/basic conditions.
  • LC-MS/MS : Identify degradants via fragmentation patterns.
  • Stability-indicating assays : Validate HPLC methods to separate degradation peaks .

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